

An In-depth Technical Guide to the Evolutionary Conservation of the ADAMTS4 Gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adamtsostatin 4

Cat. No.: B14756143

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evolutionary conservation of the ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) gene. Understanding the evolutionary history and conserved features of ADAMTS4 is crucial for elucidating its fundamental biological functions and for the development of targeted therapeutics against pathologies in which it is implicated, such as osteoarthritis and cancer.

Introduction to ADAMTS4

ADAMTS4 is a secreted zinc-dependent metalloproteinase that plays a critical role in the turnover of the extracellular matrix (ECM).^{[1][2]} It belongs to the ADAMTS family of enzymes, which are characterized by a complex domain structure including a propeptide region, a metalloproteinase domain, a disintegrin-like domain, and one or more thrombospondin (TS) type 1 motifs.^[1] The ADAMTS family expanded significantly during vertebrate evolution, reflecting the increasing complexity of the ECM in these organisms.^{[3][4][5]}

The study of evolutionary conservation provides a powerful tool for identifying functionally important regions of genes and proteins.^{[6][7]} Highly conserved sequences are likely to be essential for the protein's structure, function, and regulation. By examining the conservation of ADAMTS4 across a wide range of species, we can gain valuable insights into its indispensable roles in both health and disease.

Phylogenetic Analysis of ADAMTS4

Phylogenetic analysis reveals the evolutionary relationships between ADAMTS4 and its counterparts in other species (orthologs) as well as its relationship with other members of the ADAMTS family within the same species (paralogs).

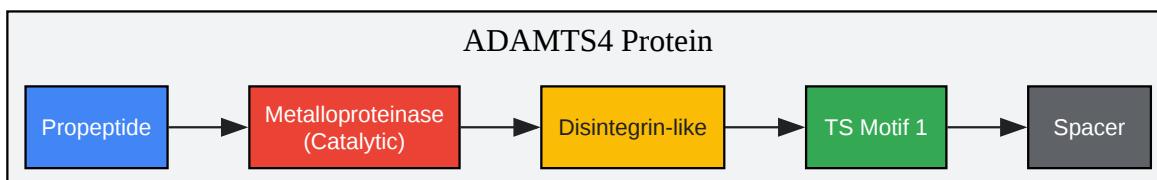
Orthologs are genes in different species that evolved from a common ancestral gene through speciation. They typically retain the same function.[8][9] Paralogs are genes related by duplication within a genome. They often evolve new, though sometimes related, functions.[8][9]

The ADAMTS4 gene is highly conserved across mammals.[10] Phylogenetic trees constructed from ADAMTS4 sequences show a clear evolutionary relationship that mirrors the accepted species phylogeny.[10] Within the broader ADAMTS family, ADAMTS4 is part of a subfamily that includes ADAMTS1, ADAMTS5, ADAMTS8, and ADAMTS15.[3][11][12] This subfamily is thought to have arisen from a retrotransposition event early in vertebrate evolution.[12]

Table 1: Orthologs of Human ADAMTS4 in Various Mammalian Species

Species	Common Name	Gene Name	NCBI Accession Number	Sequence Similarity to Human mRNA (%)
Pan troglodytes	Chimpanzee	ADAMTS4	XM_513940.2	~99%
Callithrix jacchus	Marmoset	ADAMTS4	XM_002760239	~91.5%
Equus caballus	Horse	ADAMTS4	NM_001111299.1	83.7% - 91.5%
Bos taurus	Cow	ADAMTS4	NM_181667.1	83.7% - 91.5%
Ailuropoda melanoleuca	Panda	ADAMTS4	XM_002928738.1	83.7% - 91.5%
Mus musculus	Mouse	Adamts4	NM_172845.2	83.7% - 91.5%
Rattus norvegicus	Rat	Adamts4	NM_023959.1	83.7% - 91.5%

Data compiled from NCBI and a study on ADAMTS4 in the thoroughbred horse.[10]


Conservation of Gene and Protein Structure

The ADAMTS4 protein is composed of several distinct domains that are crucial for its enzymatic activity, substrate recognition, and localization. The conservation of this domain architecture across species underscores its functional importance.

The key domains of ADAMTS4 include:

- Propeptide Domain: This region keeps the enzyme in an inactive state until it is cleaved.[1]
- Metalloproteinase (Catalytic) Domain: Contains the zinc-binding motif (HEXGHXXGXXHZ) essential for proteolytic activity.[13]
- Disintegrin-like Domain: Thought to contribute to substrate binding.[14]
- Thrombospondin Type 1 (TS) Motif: The first TS motif is important for binding to the ECM and substrates.[2]
- Spacer Domain: This region modulates substrate specificity.[15]

ADAMTS4 is the shortest member of the family, uniquely lacking any additional C-terminal domains beyond the spacer region.[2][3] This structural simplicity distinguishes it from many other ADAMTS proteases.

[Click to download full resolution via product page](#)

Figure 1: Domain architecture of the ADAMTS4 protein.

Table 2: Conservation of ADAMTS4 Protein Domains Across Species

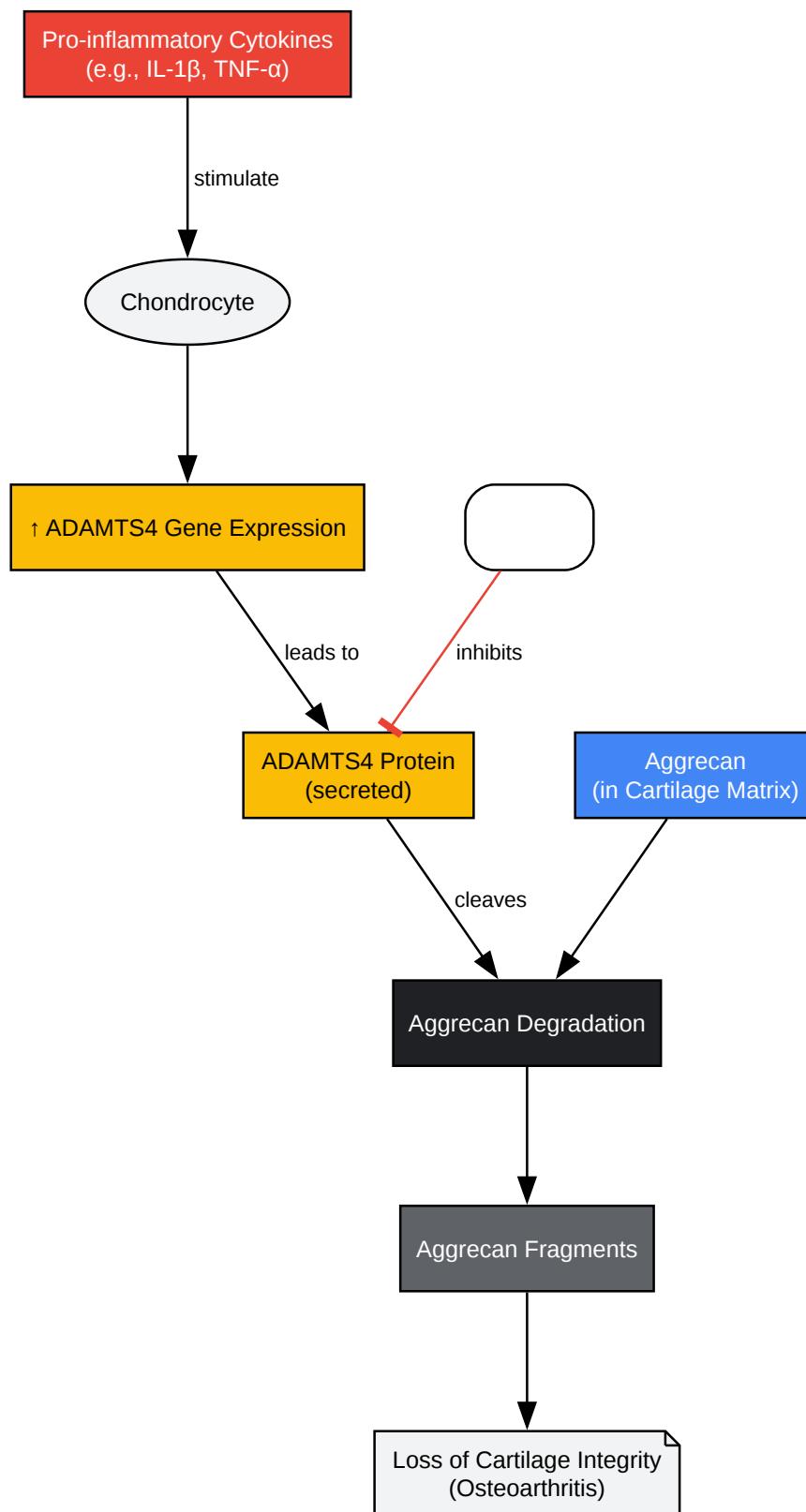
Domain	Key Features	Conservation Level
Metalloproteinase	Contains the catalytic zinc-binding site.	Very High
Disintegrin-like	Contributes to substrate recognition.	High
TS Motif 1	Mediates ECM and substrate binding.	High
Spacer	Modulates substrate specificity.	Moderate to High
N- and C-termini	Signal peptide and terminal regions.	Variable

High sequence variation is primarily observed in the N-terminal signal peptide region across different mammals.[\[10\]](#)

Genomic Conservation: Synteny

Synteny refers to the conservation of gene order on chromosomes between different species. The presence of synteny for the ADAMTS4 gene provides strong evidence for orthology and a shared evolutionary origin. Analyses using genome browsers like the UCSC Genome Browser and Ensembl show that the genomic neighborhood of ADAMTS4 is largely conserved across mammalian species, with flanking genes remaining in the same relative positions. This conserved genomic context further supports the functional equivalence of ADAMTS4 orthologs.

Functional Conservation


The primary function of ADAMTS4 as a key "aggrecanase" is highly conserved. It is responsible for the degradation of aggrecan, a major proteoglycan component of cartilage, in both normal tissue turnover and in the pathology of arthritis.[\[2\]](#)[\[4\]](#)[\[14\]](#) This function is critical for maintaining the integrity of articular cartilage.

In addition to aggrecan, ADAMTS4 is known to cleave other ECM proteoglycans, and this substrate specificity appears to be conserved.

Table 3: Conserved Substrates and Functions of ADAMTS4

Substrate	Function in Humans	Conservation in Other Species
Aggrecan	Major proteoglycan in cartilage; cleavage leads to cartilage degradation in osteoarthritis.	Well-documented in mouse, horse, and other mammals. [2] [10]
Versican	Proteoglycan involved in cell adhesion, proliferation, and migration.	Cleavage by ADAMTS4 orthologs is conserved. [16]
Brevican	Brain-specific proteoglycan; cleavage may play a role in neural plasticity.	Expressed in the central nervous system of other mammals. [17]
Neurocan	Proteoglycan involved in neurite outgrowth and cell adhesion in the brain.	Functionally related to brevican; substrate conservation is likely.

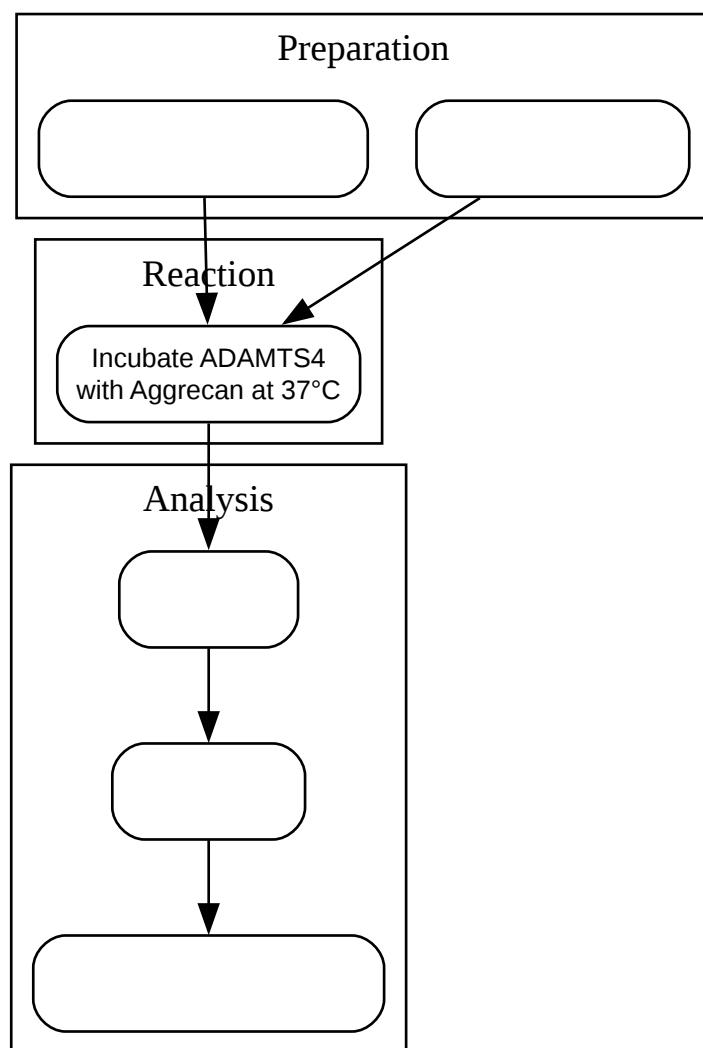
The regulation of ADAMTS4 activity is also conserved. For instance, Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a potent endogenous inhibitor of ADAMTS4 across many species.[\[2\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)**Figure 2:** Simplified signaling pathway of ADAMTS4-mediated cartilage degradation.

Experimental Methodologies

Studying the evolutionary conservation of ADAMTS4 involves a combination of computational and laboratory-based techniques.

Protocol for Phylogenetic Analysis


- Sequence Retrieval: Obtain ADAMTS4 nucleotide or amino acid sequences for various species from databases like NCBI (GenBank) and Ensembl.[\[10\]](#)
- Multiple Sequence Alignment (MSA): Align the sequences using software such as MUSCLE or Clustal Omega. This step is critical for identifying conserved regions and calculating evolutionary distances.[\[18\]](#)
- Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Common methods include:
 - Neighbor-Joining: A distance-matrix method that is computationally fast.[\[10\]](#)
 - Maximum Likelihood: A statistical method that finds the most likely tree given the sequence data and a model of evolution.[\[11\]](#)
- Tree Visualization and Interpretation: Use software like FigTree or MEGA to visualize the tree. The branching patterns represent the inferred evolutionary relationships. Bootstrap analysis should be performed to assess the statistical support for each node.[\[10\]](#)

Protocol for In Vitro Aggrecanase Activity Assay

This assay is used to confirm the functional conservation of ADAMTS4's enzymatic activity on its primary substrate, aggrecan.

- Reagent Preparation:
 - Recombinant ADAMTS4: Express and purify recombinant ADAMTS4 from the species of interest (e.g., using a mammalian expression system).[\[19\]](#)
 - Aggrecan Substrate: Purify aggrecan from cartilage tissue or use commercially available recombinant aggrecan.[\[20\]](#)

- Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
- Enzymatic Reaction:
 - In a microcentrifuge tube, combine the assay buffer, a defined amount of aggrecan substrate, and the purified recombinant ADAMTS4.
 - Include control reactions: a negative control without ADAMTS4 and a positive control with a known aggrecanase.
 - Incubate the reaction at 37°C for a specified time (e.g., 4-16 hours).[20]
- Analysis of Cleavage Products:
 - Stop the reaction by adding EDTA to chelate the zinc ions required for enzyme activity.
 - Analyze the reaction products using SDS-PAGE followed by Western blotting.
 - Use antibodies that specifically recognize the neo-epitope generated by ADAMTS4 cleavage (e.g., anti-NITEGE for the Glu³⁷³-Ala³⁷⁴ cleavage site) to confirm specific activity. [20]

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for an in vitro aggrecanase activity assay.

Conclusion and Future Directions

The ADAMTS4 gene exhibits a high degree of evolutionary conservation in its sequence, structure, genomic context, and function across vertebrates. This conservation highlights its fundamental role in extracellular matrix maintenance, particularly in cartilage homeostasis. The conserved nature of its catalytic domain and substrate specificity makes it a viable target for therapeutic intervention in diseases like osteoarthritis.

Future research should focus on:

- Exploring the functional divergence of ADAMTS4 in non-mammalian vertebrates to understand the ancestral functions of this gene.
- Investigating the evolution of ADAMTS4 regulation, including transcriptional control and post-translational modifications, which may reveal new avenues for therapeutic modulation.
- Developing species-specific inhibitors for veterinary medicine, leveraging the subtle differences in ADAMTS4 structure that exist between species.

By continuing to explore the evolutionary landscape of ADAMTS4, researchers and drug developers can build a more complete picture of its biological significance and unlock new strategies for treating associated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. ADAMTS4 - Wikipedia [en.wikipedia.org]
- 3. The evolutionary conservation of the A Disintegrin-like and Metalloproteinase domain with Thrombospondin-1 motif metzincins across vertebrate species and their expression in teleost zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of ADAMTS Proteases [frontiersin.org]
- 5. Regulation of ADAMTS Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conservation genetics - Wikipedia [en.wikipedia.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]

- 11. Functional evolution of ADAMTS genes: Evidence from analyses of phylogeny and gene organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Evolutionary divergence and functions of the ADAM and ADAMTS gene families - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADAMTS proteins in human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADAMTS proteinases: a multi-domain, multi-functional family with roles in extracellular matrix turnover and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 20. ors.org [ors.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Evolutionary Conservation of the ADAMTS4 Gene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14756143#evolutionary-conservation-of-the-adamts4-gene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com